N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is a complex organic compound that features a benzoxazole moiety linked to a thiophene ring via a carboxamide group
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEPCZVFJSQBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized benzoxazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: Exhibits significant antimicrobial activity.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is unique due to its combination of a benzoxazole and a brominated thiophene ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a benzoxazole moiety coupled with a brominated thiophene ring. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H11BrN2O2S
- Molecular Weight : 397.26 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzoxazole Moiety : This is achieved through the condensation of 2-aminophenol with an aldehyde under reflux conditions.
- Bromination of Thiophene : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : The benzoxazole derivative is coupled with the brominated thiophene using a coupling agent like EDCI in the presence of a base.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that benzoxazole derivatives can induce apoptosis in cancer cells such as:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549
- Liver Cancer : HepG2
- Colorectal Cancer : HCT-116
For instance, benzoxazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for these compounds .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected derivatives were determined against:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Escherichia coli | 32 |
| 2 | Bacillus subtilis | 16 |
| 3 | Pichia pastoris | 8 |
The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with electron-donating substituents showed enhanced antimicrobial properties .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Anticancer Mechanism : It may inhibit key enzymes involved in cell proliferation or induce apoptosis through various signaling pathways.
- Antimicrobial Mechanism : The compound could disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
A notable case study involved the evaluation of a series of benzoxazole derivatives in vitro against multiple cancer cell lines. The study found that the presence of specific substituents significantly influenced the cytotoxicity profiles, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
Q & A
Basic: What are the standard synthesis protocols for N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazole core followed by coupling with the bromothiophene-carboxamide moiety. Key steps include:
- Benzoxazole formation : Cyclization of 2-aminophenol derivatives with carbonyl sources under acidic conditions .
- Suzuki or Ullmann coupling : Linking the benzoxazole-containing aryl group to the bromothiophene-carboxamide via palladium-catalyzed cross-coupling .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be fine-tuned to maximize yield and purity. For example, using DMF as a solvent at 80–100°C improves coupling efficiency .
Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign protons and carbons in the benzoxazole and thiophene rings; aromatic protons typically appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : HRMS (ESI or EI) verifies molecular weight (expected [M+H] ~ 427–430 Da for bromine isotope patterns) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using programs like SHELXL or SIR97 resolves bond lengths/angles and packing motifs .
Advanced: How can researchers resolve contradictory data in binding affinity assays for this compound?
Contradictions may arise from assay conditions or target flexibility. Methodological strategies include:
- Orthogonal Assays : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization to cross-validate binding constants .
- Cofactor/Allosteric Effects : Test under varying pH, ionic strength, or cofactor presence (e.g., ATP for kinases) to assess environmental sensitivity .
- Molecular Dynamics (MD) Simulations : Model ligand-target interactions to identify transient binding pockets or conformational changes .
Advanced: What strategies optimize reaction yields during large-scale synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst ratio, solvent volume) to identify optimal conditions .
- Catalyst Screening : Test Pd(OAc), XPhos-Pd-G3, or copper iodide for coupling steps; ligand choice (e.g., BINAP) can enhance selectivity .
- Workup Refinement : Use column chromatography with gradient elution (hexane:EtOAc) or recrystallization (DCM/hexane) to improve purity ≥95% .
Advanced: How does the bromothiophene moiety influence biological activity compared to analogues?
- Electron-Withdrawing Effects : The bromine atom increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .
- Steric Impact : Bulkier halogens (e.g., Br vs. Cl) may reduce binding to shallow pockets but improve selectivity. Compare with N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl] derivatives to assess halogen-dependent activity .
- Metabolic Stability : Bromine’s higher atomic weight may slow oxidative metabolism compared to fluorine or chlorine analogues .
Basic: What computational tools are recommended for modeling this compound’s interactions?
- Docking Software : AutoDock Vina or Schrödinger Glide predict binding poses in target proteins (e.g., kinases, GPCRs) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify reactive sites on the benzoxazole-thiophene scaffold .
- Crystallographic Refinement : Use WinGX or ORTEP-3 to visualize and refine crystal structures .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogues with substituents at the benzoxazole 6-position or thiophene 3-position to probe steric/electronic effects .
- Bioisosteric Replacement : Replace the bromine with CF or CN groups to assess halogen bonding vs. hydrophobic interactions .
- Pharmacophore Mapping : Overlay active/inactive analogues using MOE or Phase to identify essential hydrogen-bond acceptors (e.g., carboxamide oxygen) .
Basic: What are the common pitfalls in crystallizing this compound, and how to mitigate them?
- Poor Crystal Growth : Often due to impurities; recrystallize from DCM/hexane or use vapor diffusion (EtOAc into hexane) .
- Twinned Crystals : Use SHELXL ’s TWIN command to refine twinned datasets .
- Disorder : If the bromothiophene group is disordered, apply geometric restraints during refinement .
Advanced: How to validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under heating to confirm intracellular target binding .
- Knockdown/Rescue Experiments : Use siRNA to silence the target and assess if activity is restored in rescue models .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pulldown/MS identification .
Advanced: What are best practices for handling discrepancies in bioactivity data across research groups?
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Metadata Reporting : Document solvent (DMSO vs. saline), cell viability thresholds, and batch-to-batch compound purity .
- Collaborative Validation : Share samples between labs to isolate methodological vs. compound variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
